molecular formula C9H9N5O B1518971 5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1177287-69-2

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Cat. No. B1518971
M. Wt: 203.2 g/mol
InChI Key: SZDYTBKYBFKZIY-UHFFFAOYSA-N
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Description

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 106898-37-7 . It has a molecular weight of 185.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-1-3-12-4-2-8/h1-4,6H,11H2 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, and 5 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 185.19 .

Scientific Research Applications

Synthesis and Structural Studies

  • Antitumor Activities : The compound has been utilized as a precursor in the synthesis of pyrazolopyrimidine derivatives and Schiff bases, showing potential in vitro antitumor activities against different human cancer cell lines. The structure-activity relationship (SAR) of these derivatives has been discussed, indicating the compound's utility in developing anticancer agents (Hafez et al., 2013).

  • Enzyme Inhibition : Another study investigated its role in creating potent and selective phosphodiesterase 4B inhibitors, with optimization using X-ray crystallography and computational modelling. This indicates its applicability in designing drugs targeting inflammatory pathways (Mitchell et al., 2010).

Biological Activities

  • Antibacterial Activity : Pyrazolopyridine derivatives synthesized from the compound have shown moderate to good antibacterial activity against various strains, showcasing its potential in developing new antibacterial agents (Panda et al., 2011).

  • Cytotoxicity and Anticancer Properties : Studies have also focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from the compound, which were evaluated for in vitro cytotoxic activity against cancer cells, further affirming its utility in anticancer research (Hassan et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled or swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not available in the retrieved data, related compounds have shown potential in the development of antimicrobial agents and as probes for Alzheimer’s disease diagnosis .

properties

IUPAC Name

5-amino-1-pyridin-4-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)5-13-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDYTBKYBFKZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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